4-(3,4-Difluorophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This compound is notable for its potential applications in pharmaceuticals, particularly as an antibacterial agent. The presence of the difluorophenyl group enhances its biological activity and selectivity.
The synthesis of 4-(3,4-Difluorophenyl)oxazolidin-2-one can be traced to various synthetic methodologies that utilize readily available starting materials. These methods often involve the reaction of aryl-carbamates with chiral epoxides or similar compounds under mild conditions, which has been documented in recent literature .
The synthesis of 4-(3,4-Difluorophenyl)oxazolidin-2-one can be achieved through several methods:
The reactions typically require controlled conditions such as temperature and stoichiometry to optimize yield and selectivity. For instance, using lithium hydroxide at room temperature has shown promising results in synthesizing various oxazolidinones .
The molecular structure of 4-(3,4-Difluorophenyl)oxazolidin-2-one features a five-membered ring with a nitrogen atom and an oxygen atom integrated into the ring. The difluorophenyl substituent significantly influences its electronic properties.
The chemical formula for this compound is CHFNO, with a molecular weight of approximately 224.18 g/mol. The compound's structure can be visualized using computational chemistry methods to predict its three-dimensional conformation.
4-(3,4-Difluorophenyl)oxazolidin-2-one can undergo various chemical reactions typical for oxazolidinones:
The stability of the oxazolidinone ring under different pH conditions is crucial for its application in drug formulations. The presence of fluorine atoms also enhances the compound's lipophilicity and bioavailability.
The mechanism of action for compounds like 4-(3,4-Difluorophenyl)oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. By binding to the ribosomal subunit, these compounds prevent the formation of functional ribosomes necessary for protein production.
Studies have shown that modifications in the oxazolidinone structure can significantly affect potency against various bacterial strains, making it essential to understand structure-activity relationships in drug design .
Relevant data from studies indicate that fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetics compared to their non-fluorinated counterparts .
4-(3,4-Difluorophenyl)oxazolidin-2-one has significant potential in:
The oxazolidinone class emerged in the 1980s through pioneering work at E.I. du Pont de Nemours & Company, where early leads DuP-105 and DuP-721 demonstrated the scaffold’s antibacterial potential [1] [9]. These non-halogenated prototypes established the critical pharmacophore relationship between the oxazolidinone core and aryl B-ring, though clinical development was halted due to toxicity concerns. Systematic optimization by Pharmacia & Upjohn yielded linezolid (approved 2000), which incorporated a 3-fluorophenyl B-ring and morpholine C-ring to enhance ribosomal binding and safety [1] [7]. This first-generation agent validated oxazolidinones as a clinically viable solution for Gram-positive resistant infections, stimulating diversification efforts. Subsequent generations addressed limitations like myelosuppression and resistance:
This evolution underscores the scaffold’s adaptability through strategic ring modifications.
Table 1: Evolution of Key Oxazolidinone Clinical Candidates
Compound | B-Ring Structure | C-Ring Structure | Development Status |
---|---|---|---|
DuP-721 (1987) | 4-Acetylphenyl | None | Discontinued (toxicity) |
Linezolid (2000) | 3-Fluorophenyl | Morpholine | FDA-approved |
Tedizolid (2014) | 3,4-Difluorophenyl | Hydroxymethyl-triazole | FDA-approved |
Sutezolid (Phase 2) | 3-Fluorophenyl | Thiomorpholine | Anti-tuberculosis trials |
Delpazolid (Phase 2) | 3-Fluorophenyl | Pyridylimidazole | Anti-tuberculosis trials |
The 3,4-difluorophenyl moiety represents a strategic advancement in oxazolidinone B-ring design, directly addressing limitations of monohalogenated predecessors. Crystallographic studies of linezolid bound to the 50S ribosomal subunit reveal the B-ring occupies a hydrophobic crevice within the peptidyl transferase center (PTC), engaging in π-stacking with nucleotide A2486 [9]. Introducing ortho- and meta-fluorine atoms enhances this interaction through:
SAR analyses demonstrate 3,4-difluorination boosts potency 2-8-fold against Gram-positive pathogens compared to monosubstituted analogs. For example, tedizolid (MIC~90 = 0.5 µg/mL vs. MRSA) surpasses linezolid (MIC~90 = 2 µg/mL) [6]. Crucially, this group mitigates resistance from cfr-methyltransferase enzymes by strengthening ribosomal binding affinity (K~d~ reduced 3-fold vs. linezolid), partially overcoming rRNA methylation [1] [9].
Table 2: Impact of B-Ring Fluorination on Antibacterial Activity
B-Ring Substituent | Relative Ribosomal Binding Affinity | MIC₉₀ vs. MRSA (µg/mL) | Resistance Reversal Potential |
---|---|---|---|
Phenyl | 1.0 (reference) | >8 | None |
3-Fluorophenyl | 4.2 | 2.0 | Low |
3,4-Difluorophenyl | 12.7 | 0.5 | Moderate-High |
2,4-Difluorophenyl | 8.1 | 1.0 | Moderate |
Oxazolidinones exhibit a unique mechanism among protein synthesis inhibitors: they bind the 50S subunit’s A-site in the PTC, blocking N-formylmethionyl-tRNA placement and preventing 70S initiation complex formation [1] [3]. This action is bactericidal against streptococci and bacteriostatic against staphylococci/enterococci, remaining effective against pathogens resistant to β-lactams, glycopeptides, and macrolides due to target site divergence [3] [6]. The 3,4-difluorophenyl-oxazolidinone subclass excels against high-priority threats:
Structural plasticity enables hybrid strategies, such as conjugating oxazolidinones to sulfonamides or quinolones, broadening activity to fastidious Gram-negatives (Pseudomonas aeruginosa MIC = 1.17 µg/mL for hybrid 2) [5] [10]. This positions 4-(3,4-difluorophenyl)oxazolidin-2-one as a versatile scaffold for combating evolving resistance.
Table 3: Activity of 3,4-Difluorophenyl Oxazolidinones Against Resistant Pathogens
Pathogen | Resistance Mechanism | 4-(3,4-Difluorophenyl)oxazolidin-2-one Analogue | MIC Range (µg/mL) |
---|---|---|---|
Staphylococcus aureus (MRSA) | mecA gene | Tedizolid | 0.25–0.5 |
Enterococcus faecium (VRE) | vanA/B operons | RBx 11760 | 0.25–1.0 |
Staphylococcus epidermidis | G2576T 23S rRNA mutation | Compound 21b (Shionogi) | 0.5–2.0 |
cfr-positive S. aureus | A2503 methylation | Oxazolidinone-sulfonamide 3a | 1.17 |
Pseudomonas aeruginosa | Efflux pumps | Oxazolidinone-amide hybrid 2 | 1.17–4.68 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5